N-(2-Aminoethyl)stearamide phosphate

Description

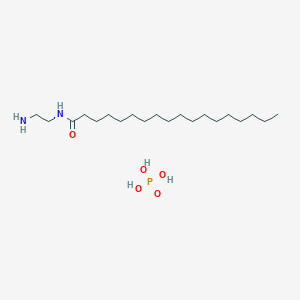

Structure

2D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)octadecanamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-5(2,3)4/h2-19,21H2,1H3,(H,22,23);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBFBAUMQRQBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80142871 | |

| Record name | N-(2-Aminoethyl)stearamide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100021-81-6 | |

| Record name | Octadecanamide, N-(2-aminoethyl)-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100021-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)stearamide phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)stearamide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)stearamide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Structural Modifications of N 2 Aminoethyl Stearamide Phosphate

Synthetic Pathways for N-(2-Aminoethyl)stearamide and its Phosphate (B84403) Derivatives

The creation of N-(2-Aminoethyl)stearamide phosphate hinges on two principal chemical transformations: the formation of an amide bond followed by the introduction of a phosphate group.

Exploration of Amidation and Phosphorylation Reactions

The primary and most direct route to synthesizing the precursor, N-(2-Aminoethyl)stearamide, involves the direct amidation of stearic acid with ethylenediamine (B42938). This reaction typically necessitates the activation of stearic acid, which can be achieved through heating with the amine or by employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for milder reaction conditions. An alternative, two-step approach involves the initial reaction of stearic acid with ethanolamine (B43304) to form stearoylethanolamide, which is subsequently reacted with an aminoethylating agent.

The subsequent phosphorylation of the N-(2-Aminoethyl)stearamide intermediate introduces the phosphate moiety. While specific literature on the direct phosphorylation of N-(2-Aminoethyl)stearamide is not extensively detailed in the provided results, general methods for phosphorylating amines and amides offer insight. For instance, the reaction of amines with phosphorus oxychloride or other phosphorylating agents can be employed. nih.gov A method for producing 2-aminoethyl phosphate involves reacting 2-aminoethanol with orthophosphoric acid, suggesting a potential pathway for phosphorylating the amino group of the parent amide. google.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-(2-Aminoethyl)stearamide and its phosphate derivative is crucial for industrial-scale production and ensuring product purity. Key parameters for the amidation step include temperature, solvent, and the use of catalysts. Temperatures for direct amidation generally range from 40°C to 150°C. The use of anhydrous organic solvents such as toluene (B28343) or xylene facilitates the removal of water via azeotropic distillation, driving the reaction towards completion. Acid catalysts like p-toluenesulfonic acid or sulfuric acid can accelerate the amidation process. Industrial synthesis focuses on precise temperature and pressure control in large-scale reactors, the use of purified starting materials, and subsequent purification steps like distillation and crystallization to achieve high-quality products.

For the phosphorylation step, reaction conditions are equally critical. For example, in the synthesis of 2-aminoethyl phosphate, evaporating the water from an aqueous mixture of 2-aminoethanol and orthophosphoric acid at a controlled temperature (not exceeding 110°C) followed by gradual heating under reduced pressure can lead to high yields. google.com

| Reaction Step | Key Parameters | Typical Conditions |

| Amidation | Temperature | 40°C - 150°C |

| Solvent | Toluene, Xylene | |

| Catalyst | p-toluenesulfonic acid, sulfuric acid | |

| Phosphorylation | Temperature | Up to 210°C (for related compounds) google.com |

| Pressure | Reduced pressure google.com |

Rational Design of this compound Analogs

The modular nature of this compound allows for systematic modifications to its constituent parts—the alkyl chain, the aminoethyl linker, and the phosphate group—to fine-tune its physicochemical properties and functional performance.

Influence of Alkyl Chain Structure on Molecular Architecture and Function

The length and saturation of the alkyl chain, derived from stearic acid, significantly impact the molecule's self-assembly and interfacial behavior. Studies on similar amphiphilic molecules, such as alkyl phosphates and phospholipids (B1166683), demonstrate that longer alkyl chains generally lead to more ordered and densely packed monolayers. researchgate.netnih.gov This increased order is a result of stronger van der Waals forces between the hydrophobic chains. researchgate.net For instance, research on alkyl phosphates has shown that chains with more than 15 carbon atoms form more crystalline two-dimensional films. researchgate.net The structure of the alkyl chain also influences the mechanical properties of bilayers formed by ion pair amphiphiles, with longer chains enhancing the packing order and mechanical strength. mdpi.com Odd-even effects of the alkyl chain length have also been observed in some organic molecules, affecting their photophysical properties. rsc.org

| Alkyl Chain Length | Effect on Monolayer Properties | Reference |

| > 15 carbons | Higher degree of order and packing density | researchgate.net |

| Increasing length | Increased particle size in lipid nanoparticles | nih.gov |

| Increasing length | Enhanced van der Waals interactions and mechanical strength in bilayers | mdpi.com |

Strategic Modifications of Aminoethyl and Phosphate Moieties

The phosphate group itself can be a target for modification. For instance, different phosphate protecting groups can be used during synthesis, which can then be cleaved under specific conditions. researchgate.net This approach is particularly relevant in applications like oligonucleotide synthesis. researchgate.net The nature of the phosphate headgroup, including its charge and hydration, is critical for the molecule's interaction with surfaces and its role in self-assembly.

Sustainable Chemical Synthesis Approaches

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods to minimize environmental impact. scispace.comsigmaaldrich.com For amide bond formation, a key step in synthesizing N-(2-Aminoethyl)stearamide, traditional methods often involve stoichiometric activating agents that generate significant waste. scispace.com

Greener alternatives are being actively explored. Catalytic methods for direct amidation of carboxylic acids and amines are a promising approach. scispace.comsigmaaldrich.com Boronic acids have emerged as effective catalysts for these reactions, often operating under milder conditions. scispace.com Biocatalytic methods, using enzymes like lipases, also present a sustainable route to amide bond formation, although they may require organic solvents to minimize competing hydrolysis reactions. researchgate.netrsc.org The development of catalytic systems that can operate in water would be a significant advancement. researchgate.net For phosphorylation, enzyme-catalyzed reactions, potentially coupled with ATP recycling systems, are being investigated as environmentally friendly alternatives. rsc.org The overarching goal of these sustainable approaches is to improve energy efficiency, selectivity, and safety while reducing waste. scispace.com

Supramolecular Organization and Self Assembly Mechanisms

Principles of Amphiphilic Self-Assembly Applied to N-(2-Aminoethyl)stearamide Phosphate (B84403)

The self-assembly of N-(2-Aminoethyl)stearamide phosphate in aqueous environments is governed by its amphiphilic nature, possessing a long, hydrophobic stearamide tail and a hydrophilic aminoethyl phosphate headgroup.

Intermolecular Forces Driving Aggregate Formation

The formation of stable aggregates from individual this compound molecules is a delicate balance of several intermolecular forces. The primary driving force for aggregation is the hydrophobic effect, where the nonpolar stearamide tails are expelled from the aqueous environment to minimize disruption of the hydrogen-bonding network of water. This leads to the sequestration of the hydrophobic tails into the core of the aggregates.

Concurrently, the hydrophilic headgroups, featuring the phosphate and amino moieties, engage in favorable interactions with the surrounding water molecules and with each other. These interactions are a combination of:

Hydrogen Bonding: The phosphate group can act as a hydrogen bond acceptor, while the amino group and the amide linkage can act as both hydrogen bond donors and acceptors. These interactions are crucial for the cohesion and stability of the headgroup region at the aggregate-water interface. youtube.com

Electrostatic Interactions: The phosphate group carries a negative charge, while the amino group can be protonated to carry a positive charge, depending on the pH of the solution. This can lead to attractive electrostatic interactions between adjacent headgroups, further stabilizing the assembly. These ionic interactions can play a significant role in the formation of mixed bilayer structures, especially in the presence of co-surfactants. nih.gov

Van der Waals Forces: Within the hydrophobic core, the closely packed stearamide chains are held together by transient induced dipole-induced dipole interactions, also known as van der Waals forces. youtube.com

The interplay of these forces dictates the final structure and stability of the self-assembled aggregates.

Chiral Induction and Helical Architectures in Self-Assembled Systems

While N-(2-Aminoethyl)stearamide itself is not chiral, the introduction of a chiral center, for instance, through the use of a chiral starting material in its synthesis or the addition of a chiral co-surfactant, could lead to the formation of chiral superstructures. The principle of chiral induction dictates that chirality at the molecular level can be transferred and amplified to the macroscopic scale during the self-assembly process. rsc.orgwisconsin.edu

In such a scenario, the chiral information would be propagated through the hydrogen-bonding network and steric interactions between the amphiphilic molecules. This can lead to a preferential twisting of the molecular arrangement, resulting in the formation of helical ribbons or other chiral morphologies. The study of carbohydrate derivatives has shown that their inherent chirality can be effectively used to tune the chirality of self-assembled structures. nih.gov The specific handedness of the resulting helical structures would be determined by the stereochemistry of the chiral component.

Morphological Characterization of this compound Assemblies

Based on the behavior of similar long-chain amphiphiles, this compound is expected to form a variety of morphologies in aqueous solution, depending on factors such as concentration, temperature, pH, and ionic strength.

Formation of Nanotubes and Helical Ribbons

The planar nature of the amide group in the stearamide moiety, coupled with its ability to form extensive hydrogen bond networks, provides a strong driving force for the formation of one-dimensional, tape-like structures. These tapes can then twist due to chiral interactions, as discussed previously, or due to packing constraints, leading to the formation of helical ribbons and nanotubes. The formation of such complex structures from simple organic salts has been observed in other systems. nih.gov

Development of Bilayer Structures and Vesicles

Similar to other double-tailed amphiphiles or single-tailed amphiphiles under specific conditions, this compound is expected to form bilayer structures. In these arrangements, two layers of the amphiphile align with their hydrophobic tails facing each other, creating a hydrophobic core, while the hydrophilic headgroups are exposed to the aqueous environment on both sides. These bilayers can close upon themselves to form spherical structures known as vesicles. The formation of vesicles from simple phosphate amphiphiles has been demonstrated to be feasible and can be promoted by the presence of co-surfactants. nih.gov

The table below outlines the expected morphological characteristics of this compound assemblies based on analogous systems.

| Assembly Type | Expected Morphology | Driving Forces | Potential Influencing Factors |

| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Hydrophobic effect, van der Waals forces. | Concentration (above Critical Micelle Concentration). |

| Bilayer Sheets | Planar structures with two layers of amphiphiles. | Hydrophobic effect, hydrogen bonding, electrostatic interactions. | Concentration, temperature, pH. |

| Vesicles | Closed, spherical bilayer structures enclosing an aqueous core. | Spontaneous closure of bilayer sheets to minimize edge effects. | Sonication, extrusion, pH, presence of co-surfactants. nih.gov |

| Nanotubes/Helical Ribbons | Elongated, hollow cylindrical or twisted ribbon-like structures. | Anisotropic growth driven by hydrogen bonding and π-π stacking (if aromatic moieties were present), chiral interactions. | Chirality of molecules or additives, solvent conditions. |

Advanced Analytical Techniques for Supramolecular Structure Elucidation

To experimentally validate the predicted supramolecular structures of this compound, a suite of advanced analytical techniques would be employed.

Transmission Electron Microscopy (TEM): TEM is a powerful imaging technique that provides direct visualization of the morphology of self-assembled structures, allowing for the identification of nanotubes, vesicles, and ribbons, and the measurement of their dimensions. rsc.orgresearchgate.net

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of particles in solution, providing information on the size distribution of vesicles and other aggregates. rsc.orgresearchgate.net

X-ray Diffraction (XRD): XRD can be used to probe the molecular packing within the self-assembled structures, revealing information about the arrangement of the molecules in crystalline or liquid-crystalline phases.

Circular Dichroism (CD) Spectroscopy: In cases where chiral structures are formed, CD spectroscopy is an essential tool to detect and quantify the chirality of the assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into the molecular interactions and dynamics within the aggregates.

The table below summarizes the key analytical techniques and the information they can provide for the characterization of this compound assemblies.

| Technique | Information Obtained | Relevance to this compound |

| Transmission Electron Microscopy (TEM) | Direct visualization of morphology (vesicles, nanotubes, ribbons), size, and shape. | Confirmation of predicted morphologies and their dimensions. rsc.orgresearchgate.net |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution of aggregates in solution. | Determination of the average size and polydispersity of vesicles and other assemblies. rsc.orgresearchgate.net |

| X-ray Diffraction (XRD) | Molecular packing, lamellar spacing in bilayers. | Understanding the arrangement of molecules within the solid or liquid-crystalline state of the aggregates. |

| Circular Dichroism (CD) Spectroscopy | Detection and characterization of chiral superstructures. | Confirmation of chiral induction and the handedness of helical assemblies. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding interactions. | Probing the involvement of amide and phosphate groups in the self-assembly process. |

| Zeta Potential Measurement | Surface charge of the aggregates. | Understanding the role of electrostatic interactions in the stability of the assemblies. |

Spectroscopic Analysis of Assembly Dynamics

Spectroscopic techniques are crucial for understanding the formation and dynamics of self-assembled structures in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and fluorescence spectroscopy would provide insights into the molecular interactions driving the assembly of this compound. For instance, changes in chemical shifts in ¹H or ³¹P NMR spectra could indicate the formation of aggregates and the environment of the respective nuclei within an assembly. Similarly, shifts in the amide and phosphate vibrational bands in FTIR spectra could elucidate the role of hydrogen bonding and ionic interactions in the self-assembly process. However, no such specific spectroscopic studies for this compound have been found in the reviewed literature.

Microscopic Characterization of Nanostructures

Direct visualization of the nanostructures formed by this compound would be achieved through various microscopy techniques. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for determining the morphology, size, and shape of self-assembled architectures such as micelles, vesicles, or nanofibers. Cryo-TEM, in particular, would be invaluable for observing the structures in a near-native, vitrified state. Despite the utility of these methods in the broader field of supramolecular chemistry, there is a lack of published microscopic data specifically for this compound.

Scattering Methods for Size and Shape Determination

Scattering techniques, including Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), and Dynamic Light Scattering (DLS), are essential for determining the size, shape, and internal structure of nanoscale assemblies in solution. DLS provides information on the hydrodynamic radius of particles, while SAXS and SANS can reveal detailed information about the shape and dimensions of the aggregates. These methods are routinely used to characterize the self-assembly of amphiphiles. A search of the scientific literature, however, did not yield any studies that have applied these scattering methods to specifically investigate the self-assembly of this compound.

Biological Interactions and Mechanistic Insights

Molecular Mechanisms of Biological Activity

The precise molecular interactions that underpin the biological effects of N-(2-Aminoethyl)stearamide phosphate (B84403) are not yet fully understood. However, based on its chemical structure, several potential mechanisms can be hypothesized, drawing from research on similar amphiphilic molecules and the known roles of its functional groups in biological systems.

Receptor Binding and Signal Transduction Modulation

Currently, there is a lack of specific data identifying direct receptor binding partners for N-(2-Aminoethyl)stearamide phosphate. The amphiphilic nature of the molecule, possessing both a hydrophobic stearamide tail and a hydrophilic aminoethyl phosphate headgroup, suggests potential interactions with cell surface receptors that have transmembrane domains or are associated with the lipid bilayer. It is plausible that this compound could modulate signal transduction pathways indirectly through its effects on the plasma membrane, rather than through classical ligand-receptor binding. Further research, such as affinity chromatography and computational docking studies, is required to identify specific protein targets and elucidate any direct modulation of signaling cascades.

Interaction with Cellular Lipid Membranes and Proteins

The chemical structure of this compound strongly suggests that its primary site of action is the cellular membrane. The long, saturated stearamide tail is expected to intercalate into the hydrophobic core of the lipid bilayer, while the charged phosphate group and the amino group would interact with the polar head groups of phospholipids (B1166683) and the aqueous environment at the membrane surface.

This interaction could lead to several biophysical changes in the membrane, including alterations in fluidity, thickness, and curvature. Such changes can, in turn, influence the function of membrane-embedded proteins, such as ion channels, transporters, and enzymes. The phosphate and amino groups may also engage in electrostatic interactions with charged residues on membrane-associated proteins, potentially modulating their conformation and activity. The presence of the phosphate group is particularly significant, as phosphorylated lipids are known to act as signaling molecules and docking sites for various proteins.

Impact on Cellular Physiology and Signaling Pathways

While specific studies on this compound are scarce, research on related compounds, such as 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), offers some insights into its potential effects on cellular processes. It is important to note that the presence of the stearamide tail in this compound would significantly alter its properties compared to 2-AEH2P, likely leading to distinct biological activities.

Regulation of Gene Expression and Transcriptional Networks

There is currently no direct evidence to suggest that this compound directly binds to DNA or transcription factors to regulate gene expression. However, it could indirectly influence transcriptional networks through its effects on upstream signaling pathways. For example, by modulating the activity of membrane receptors or ion channels, it could trigger intracellular signaling cascades that ultimately lead to the activation or repression of specific transcription factors. The general role of phosphate in cellular signaling and gene regulation is well-established, with phosphate starvation responses, for instance, leading to widespread changes in gene expression.

Modulation of Protein Synthesis and Cellular Stress Responses

The impact of this compound on protein synthesis and cellular stress responses has not been specifically investigated. Alterations in membrane integrity and function, which could be induced by this compound, are known to be potent triggers of cellular stress responses, such as the unfolded protein response (UPR) and the integrated stress response (ISR). These pathways can lead to a general inhibition of protein synthesis as a protective mechanism. Conversely, by potentially serving as a source of phosphate, the compound could theoretically support protein synthesis under conditions of nutrient limitation, although this remains speculative.

Influence on Cell Viability, Proliferation, and Differentiation

Studies on the related compound 2-AEH2P have shown effects on cell viability and proliferation, particularly in cancer cell lines. For instance, 2-AEH2P has been observed to have antiproliferative and pro-apoptotic effects in various cancer models mdpi.comnih.gov. It has also been shown to modulate the expression of markers involved in cell death and proliferation mdpi.com.

The cytotoxic and proliferative effects of this compound would likely be highly dependent on its concentration and the cell type. The stearamide component could enhance its membrane association and cellular uptake, potentially leading to different outcomes compared to 2-AEH2P. For example, high concentrations of amphiphilic molecules can disrupt membrane integrity, leading to necrosis, while lower concentrations might induce more subtle effects on signaling pathways that regulate proliferation and differentiation. The influence of phosphate on osteogenic differentiation of mesenchymal stem cells has also been reported, suggesting a potential role for phosphate-containing compounds in regenerative medicine nih.gov.

Table 1: Summary of Potential Biological Interactions of this compound

| Biological Interaction | Potential Mechanism (Hypothesized) | Supporting Evidence/Rationale | Research Status |

|---|---|---|---|

| Receptor Binding & Signal Transduction | Indirect modulation via membrane perturbation; potential interaction with membrane-associated receptors. | Amphiphilic nature suggests membrane interaction; no specific receptor identified. | No direct studies available. |

| Interaction with Cellular Membranes | Intercalation of stearamide tail into lipid bilayer; electrostatic interactions of phosphate and amino groups with lipid headgroups. | Based on chemical structure and properties of similar lipids. | No direct studies available. |

| Interaction with Cellular Proteins | Modulation of membrane protein function due to altered lipid environment; electrostatic interactions with protein residues. | General principle of lipid-protein interactions. | No direct studies available. |

| Regulation of Gene Expression | Indirectly, through activation of upstream signaling pathways initiated at the cell membrane. | Inference from potential signal transduction modulation. | No direct studies available. |

| Modulation of Protein Synthesis | Potential induction of cellular stress responses leading to translational inhibition. | Hypothesized based on potential membrane-disrupting effects. | No direct studies available. |

| Influence on Cell Viability & Proliferation | Concentration-dependent effects on membrane integrity and signaling pathways regulating cell fate. | Studies on related compounds like 2-AEH2P show effects on cancer cell viability. mdpi.comnih.gov | No direct studies available for the specific compound. |

| Influence on Cell Differentiation | Potential to influence differentiation pathways, possibly through phosphate-related signaling. | Phosphate is known to influence osteogenic differentiation. nih.gov | No direct studies available for the specific compound. |

Biomedical Applications and Material Science Innovations

Contributions to Nucleic Acid Mimetics and Backbone Modifications

Development of Pseudo-Peptide Polymer Backbones

Current research on pseudo-peptide polymer backbones for nucleic acid mimetics does not include the use of N-(2-Aminoethyl)stearamide phosphate (B84403). The field has explored various other molecular structures to create backbones that mimic the properties of natural nucleic acids while offering enhanced stability or functionality.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the intricate dance of molecules, providing a dynamic picture of their behavior. For a molecule like N-(2-Aminoethyl)stearamide phosphate (B84403), MD simulations can shed light on its interactions with crucial biomolecules such as nucleic acids and its tendency to self-assemble into larger structures.

The interaction of amphiphilic molecules with nucleic acids is a critical area of research, particularly for applications in gene delivery and nanomedicine. N-(2-Aminoethyl)stearamide phosphate possesses distinct structural features that suggest a potential for significant interaction with DNA and RNA. The positively charged amino group and the phosphate head group can form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone of nucleic acids. rsc.orgscm.com Furthermore, while the long stearamide tail is primarily hydrophobic, the amide linkage and the ethylenediamine (B42938) spacer introduce regions capable of participating in hydrogen bonding.

Pi-stacking interactions, which are non-covalent interactions between aromatic rings, are also a crucial factor in the stability of DNA and its complexes. nih.govnih.gov While this compound itself lacks aromatic rings, its association with lipid-based delivery systems or other formulation components containing aromatic moieties could indirectly influence pi-stacking interactions within the nucleic acid structure or at the interface of the complex. rsc.org

Hypothetical Interaction Analysis of this compound with a DNA Duplex

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Groups on DNA | Predicted Average Number of Contacts (per molecule) | Predicted Average Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Amine (-NH3+), Phosphate (-PO4H2), Amide (-CONH-) | Phosphate backbone, Nucleobase edges (acceptors/donors) | 5-8 | -15 to -25 |

| Electrostatic | Positively charged amine group | Negatively charged phosphate backbone | 1-2 | -30 to -50 |

| Hydrophobic | Stearamide tail | Minor groove (in some conformations) | Variable | -5 to -10 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available.

Amphiphilic molecules like this compound have a natural tendency to self-assemble in aqueous environments to minimize the unfavorable interactions between their hydrophobic tails and water. tandfonline.comacs.org This process can lead to the formation of various aggregates, such as micelles or bilayers. tandfonline.comnih.gov MD simulations are particularly well-suited to study these self-assembly processes, providing a step-by-step view of how individual molecules come together to form larger, organized structures. acs.org

Simulations can be initiated with the amphiphilic molecules randomly dispersed in a water box. nih.gov Over the course of the simulation, the hydrophobic tails will tend to cluster together, driven by the hydrophobic effect, while the hydrophilic head groups remain exposed to the aqueous solvent. This spontaneous aggregation can be monitored to understand the kinetics and thermodynamics of micelle or other aggregate formation. tandfonline.com

Once an aggregate is formed, its stability can be assessed through further simulation. Key parameters such as the aggregate's size, shape, and density profile can be calculated and tracked over time. The simulations can also reveal the dynamics of individual molecules within the aggregate, such as their rate of entry and exit (residence time) and their conformational flexibility. acs.org

Hypothetical Simulation Parameters for Self-Assembly of this compound

| Parameter | Value | Rationale |

| Number of Amphiphile Molecules | 100-500 | To observe spontaneous aggregation within a reasonable simulation time. |

| Water Molecules | ~20,000 - 100,000 | To create a realistic aqueous environment. |

| Simulation Time | 100 - 500 nanoseconds | To allow for the formation and equilibration of aggregates. nih.gov |

| Temperature | 300 K | To mimic physiological conditions. |

| Pressure | 1 atm | To maintain standard pressure. |

| Force Field | CHARMM, AMBER, or GROMOS | Standard force fields for biomolecular simulations. nih.gov |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu By identifying the key molecular features that influence a particular biological outcome, QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the discovery and optimization process in various fields, including drug development and materials science. japsonline.comnih.gov

For a molecule like this compound, QSAR studies could be employed to predict a range of biological functions, such as its antimicrobial activity, its ability to enhance drug delivery, or its potential as a surfactant. The first step in developing a QSAR model is to generate a dataset of structurally related compounds with experimentally measured biological activities. Then, a wide variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.gov A robust QSAR model should not only accurately predict the activity of the compounds in the training set but also have good predictive power for external sets of compounds.

Hypothetical QSAR Model for Predicting Antimicrobial Activity

| Descriptor | Coefficient | Importance | Description |

| LogP (Octanol-Water Partition Coefficient) | +0.65 | High | A measure of the molecule's lipophilicity. Higher lipophilicity may enhance interaction with microbial cell membranes. |

| Topological Polar Surface Area (TPSA) | -0.42 | Medium | Represents the polar surface area of the molecule, which influences membrane permeability and interactions with polar environments. |

| Number of Hydrogen Bond Donors | +0.28 | Medium | The presence of hydrogen bond donors can facilitate interactions with microbial surface proteins. |

| Molecular Weight | -0.15 | Low | Relates to the size of the molecule. |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available.

In Silico Docking and Binding Affinity Predictions with Receptor Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological receptor, typically a protein. nih.gov The primary goal of docking is to identify the most likely binding mode(s) of a ligand to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or a docking score. researchgate.net

The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically predicted to be the most stable and therefore the most likely binding mode. nih.gov

For an amphiphilic molecule like this compound, potential receptor targets could include membrane-associated proteins, such as efflux pumps in bacteria or certain cell surface receptors in mammalian cells. mdpi.comnih.gov For instance, its long hydrophobic tail might interact with hydrophobic pockets in transmembrane domains, while its polar head group could form hydrogen bonds or electrostatic interactions with residues in the extracellular or intracellular loops of the receptor. nih.gov

Hypothetical Docking Results of this compound with a Bacterial Efflux Pump

| Receptor Target | Predicted Binding Site | Key Interacting Residues | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| AcrB (E. coli) | Hydrophobic pocket in transmembrane domain | Phe178, Val612, Ile277 | -8.5 | ~500 nM |

| MepA (S. aureus) | Substrate-binding pocket | Tyr289, Phe15, Leu301 | -7.9 | ~1.2 µM |

| NorA (S. aureus) | Central cavity | Trp293, Ile28, Phe47 | -7.2 | ~5.6 µM |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available.

Emerging Research Directions and Future Perspectives for N 2 Aminoethyl Stearamide Phosphate

Integration with Systems Biology and Multi-Omics for Comprehensive Understanding

A thorough understanding of the biological effects of N-(2-Aminoethyl)stearamide phosphate (B84403) requires a holistic approach that moves beyond single-target investigations. Systems biology, which integrates experimental and computational tools to dissect biological complexity, is crucial for this purpose. taylorfrancis.com By employing multi-omics strategies, researchers can simultaneously analyze changes across multiple levels of biological function, providing a comprehensive view of the compound's impact on a cell or organism. nih.govdrugtargetreview.com

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics (which encompasses lipidomics), can reveal the intricate network of interactions affected by N-(2-Aminoethyl)stearamide phosphate. nih.govfrontiersin.org For instance, treating a cell culture with the compound and subsequently performing multi-omics analysis could identify which cellular pathways are perturbed. Transcriptomics would reveal changes in gene expression, proteomics would show alterations in protein levels and post-translational modifications like phosphorylation, and metabolomics would highlight shifts in metabolic pathways. nih.govresearchgate.net This integrated data can help construct network models to predict the compound's mechanism of action, potential off-target effects, and biomarkers for its activity. nih.govnih.gov Given the compound's lipid structure, lipidomics would be particularly vital for understanding its interaction with and modification of cellular lipid profiles. youtube.com

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Insights |

| Transcriptomics | Gene Expression Profiling | Identification of genes and pathways regulated by the compound. |

| Proteomics | Protein Abundance & Modification | Understanding effects on protein expression and signaling cascades. |

| Metabolomics | Metabolic Pathway Analysis | Revealing alterations in cellular metabolism and bioenergetics. |

| Lipidomics | Lipid Profile Characterization | Elucidating direct interactions with and changes to cellular membranes. |

| Integrated Analysis | Network Biology | Construction of comprehensive models of the compound's mechanism of action. researchgate.net |

Development of Next-Generation Analytical Platforms for In Situ Studies

To fully understand the function of this compound, it is essential to study its behavior within its native biological environment. Next-generation analytical platforms are moving towards real-time and in situ monitoring, which can provide dynamic information about the compound's interactions with cells and tissues. dntb.gov.uaresearchgate.net Traditional analytical methods often require sample extraction, which can disrupt the very interactions researchers aim to study.

Advanced techniques are needed to track the compound's localization, concentration, and state (e.g., free versus bound) within a living system. Mass spectrometry imaging (MSI) methods, such as nanoDESI (Nanospray Desorption Electrospray Ionization), are powerful tools for this purpose, as they can map the spatial distribution of lipids and other molecules in tissue sections with high resolution. nih.gov Spectroscopic techniques, including fluorescence and Raman spectroscopy, can be applied to study biophysical interactions with model lipid membranes, such as liposomes, providing insights into how the compound might cross or perturb cell membranes. nih.govacs.org Furthermore, developing methods to measure the stoichiometry of its potential phosphorylation-related interactions on a large scale will be crucial. nih.govresearchgate.net

Table 2: Comparison of Analytical Platforms for Studying this compound

| Platform Type | Examples | Advantages | Limitations |

| Traditional (Offline) | HPLC, Bulk Spectrometry | High precision and accuracy for quantification. curapath.com | Lacks spatial and real-time information; requires sample extraction. |

| Next-Generation (In Situ) | Mass Spectrometry Imaging (MSI), Confocal Microscopy, Real-Time Biosensors | Provides spatial and temporal data; reveals dynamic interactions. dntb.gov.uaresearchgate.net | Often more complex; may have lower throughput or quantification challenges. |

Exploration in Untapped Therapeutic Modalities and Personalized Medicine Approaches

The unique structure of this compound suggests potential in various therapeutic areas. Fatty acid amides, the parent class of molecules, are known to have diverse biological activities, including roles in alleviating pain and inflammation. acs.orgnih.govresearchgate.net The inhibition of their degrading enzymes is a known therapeutic strategy. nih.gov The addition of the phosphate group could modulate these activities or introduce new ones, such as targeting phosphate-binding pockets in proteins or influencing phosphorylation-dependent signaling pathways.

One promising avenue is oncology. A related compound, 2-Aminoethyl Dihydrogen Phosphate, has been shown to exhibit pro-apoptotic and synergistic effects when combined with chemotherapy in cancer cell models. The amphiphilic nature of this compound, with its long lipid tail, could facilitate interaction with and disruption of cancer cell membranes, potentially enhancing such effects.

Furthermore, the insights gained from multi-omics (as described in 7.1) can pave the way for personalized medicine. By identifying genetic or metabolic signatures that correlate with a strong response to the compound, it may be possible to select patient populations who would benefit most from a therapy involving this compound. This systems-level approach is critical for moving beyond one-size-fits-all treatments and developing more effective, individualized therapeutic strategies. nih.gov

Table 3: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale for Exploration | Key Research Questions |

| Oncology | Structural similarity to pro-apoptotic agents; amphiphilic nature for membrane interaction. | Does it induce apoptosis in cancer cells? Does it synergize with existing chemotherapies? |

| Inflammatory Diseases | Parent fatty acid amides have known anti-inflammatory properties. nih.gov | Can it modulate inflammatory pathways? What is the effect of the phosphate group on activity? |

| Drug Delivery | Amphiphilic structure is ideal for forming micelles or liposomes to encapsulate other drugs. cas.orgmdpi.com | Can it improve the solubility and bioavailability of hydrophobic drugs? |

| Neurological Disorders | FAAH inhibitors show potential for treating CNS disorders. nih.gov | Does it interact with the endocannabinoid system or have neuroprotective effects? |

Considerations for Scalable and Environmentally Conscious Production

For this compound to be viable for any large-scale application, its synthesis must be both scalable and environmentally responsible. The production would likely involve a two-step process: first, the synthesis of the N-(2-Aminoethyl)stearamide precursor, followed by a phosphorylation step.

The synthesis of the precursor can be achieved through the direct amidation of stearic acid with a derivative of ethylenediamine (B42938). Green chemistry principles should be applied to this process, such as using enzymatic catalysts like Candida antarctica lipase (B570770) B, which can facilitate the reaction under mild conditions and in environmentally benign solvents. nih.gov Another sustainable approach involves using 1-monoacylglycerols as acyl donors, which can be more efficient and safer than traditional reagents. acs.org The use of vegetable oils as a renewable feedstock is also a key consideration for sustainable production. researchgate.netacs.org

The subsequent phosphorylation step presents its own challenges. Reagents like phosphorus oxychloride (POCl3), while effective, are highly reactive and can be hazardous, making precise control of reaction conditions crucial for safety and to avoid unwanted byproducts. researchgate.net Developing catalytic methods that operate under milder conditions with high selectivity and generate minimal waste is a key goal for a sustainable process. ucl.ac.uk Flow chemistry offers a promising alternative to traditional batch processing, allowing for better control over exothermic reactions and potentially improving safety and yield. acs.org

Table 4: Synthesis and Green Chemistry Considerations

| Synthesis Step | Conventional Method | Green/Sustainable Alternative | Key Benefits |

| Amidation | High-temperature condensation with stoichiometric activating agents. ucl.ac.uk | Enzymatic catalysis (e.g., Lipase); use of renewable feedstocks like vegetable oils. nih.govacs.org | Reduced energy consumption, less hazardous waste, use of renewable resources. |

| Phosphorylation | Use of highly reactive reagents like POCl3 in batch reactors. researchgate.net | Catalytic phosphorylation; use of microflow reactors for better control. | Improved safety, higher selectivity, reduced waste, potential for continuous production. |

Q & A

Q. What are the established synthesis protocols for N-(2-Aminoethyl)stearamide phosphate, and what critical parameters ensure high purity?

The compound can be synthesized via amide coupling using activating reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Key steps include:

- Reacting stearic acid with a diamine (e.g., 1,2-dihydroxy-3-aminopropane) under controlled pH and temperature.

- Phosphorylation of the aminoethyl group using phosphoric acid derivatives. Critical considerations include stoichiometric ratios, reaction time, and purification via column chromatography to remove unreacted reagents .

Q. Which thermal analysis techniques are most effective for characterizing the stability of this compound?

- Thermogravimetric Analysis (TGA): Reveals a sharp single-stage decomposition above 300°C, indicative of thermal stability under high-temperature conditions .

- Differential Scanning Calorimetry (DSC): Identifies endothermic transitions (e.g., mesophasic changes) and measures specific heat capacity (Cp) to understand gelation thermodynamics .

Q. How does this compound function as a gelator, and what methodologies quantify its gelation efficiency?

- The compound forms gels by self-assembly in hydrophobic matrices (e.g., vegetable oils).

- Methodologies include:

- Rheological assays to measure viscoelastic properties.

- DSC to compare Cp values of gels versus free oils, revealing energy absorption during phase transitions .

- TGA to assess thermal stability of gels, showing decomposition profiles between 300–400°C .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data between studies be resolved?

Discrepancies may arise from variations in sample preparation (e.g., purity, solvent residues) or instrumentation calibration. Mitigation strategies include:

- Standardizing TGA heating rates (e.g., 10°C/min under inert atmospheres).

- Cross-referencing with DSC endothermic peaks to correlate mass loss with phase transitions .

- Replicating experiments using high-purity samples synthesized via EDC-mediated coupling .

Q. How does the gelation performance of this compound compare to structural analogs like N-(2-Aminoethyl)oleamide?

- Stearamide vs. Oleamide: The saturated stearic acid chain enhances gel rigidity due to stronger van der Waals interactions, while unsaturated oleamide derivatives exhibit lower melting points.

- Phosphate Group Impact: Phosphorylation improves solubility in polar solvents, enabling broader application in biphasic systems. Comparative studies require:

- TGA-DSC to quantify thermal stability differences (e.g., stearamide gels decompose ~10°C higher than oleamide analogs) .

- X-ray diffraction to analyze molecular packing in gel matrices.

Q. What structural features of this compound contribute to its antistatic properties, and how can these be optimized?

- The phosphate group enhances hydrophilicity and ionic conductivity, reducing static charge accumulation.

- Non-phosphorylated analogs (e.g., STEARAMIDOETHYL ETHANOLAMINE) show weaker antistatic effects, as noted in cosmetic ingredient databases .

- Optimization strategies:

- Varying alkyl chain length (C18 stearamide vs. shorter chains) to balance hydrophobicity and ionic mobility.

- Impedance spectroscopy to measure surface resistivity in polymer composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.